molecular formula C11H8F3NO2 B12899039 2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one CAS No. 62451-87-0

2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one

Cat. No.: B12899039
CAS No.: 62451-87-0
M. Wt: 243.18 g/mol
InChI Key: XZMLCJATWBFXPQ-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropan-1-ol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like hydroxyl or amino groups .

Mechanism of Action

The mechanism by which 2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one is unique due to the combination of the trifluoromethyl group and the oxazole ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

CAS No.

62451-87-0

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-one

InChI

InChI=1S/C11H8F3NO2/c1-15-6-9(10(16)17-15)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3

InChI Key

XZMLCJATWBFXPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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